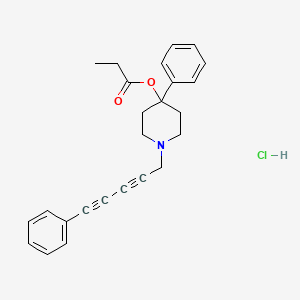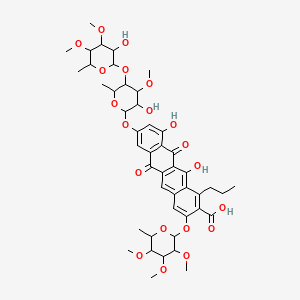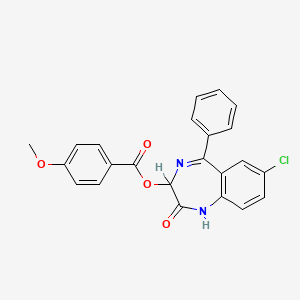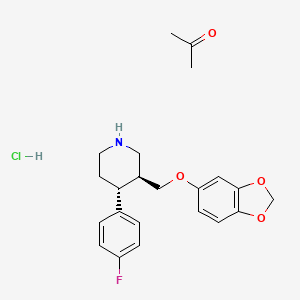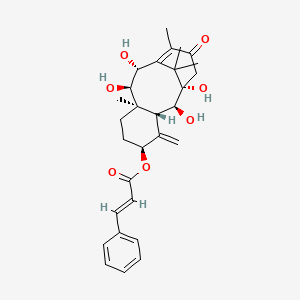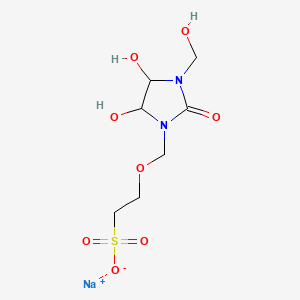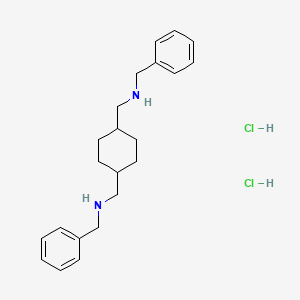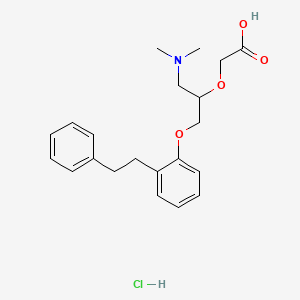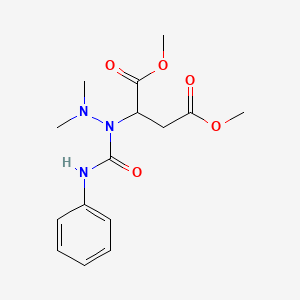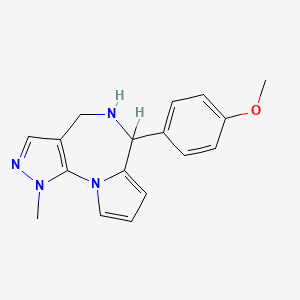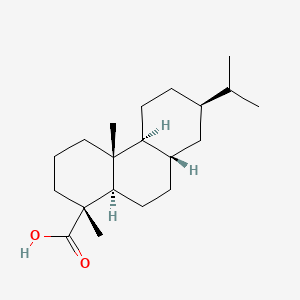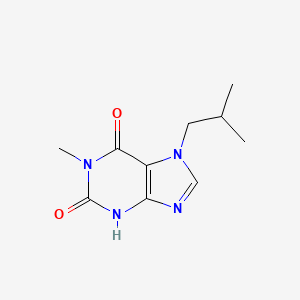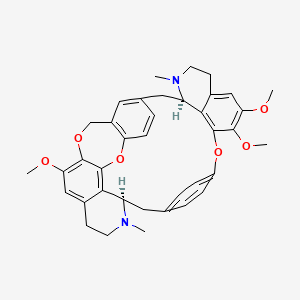
Insularine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Insularine is a bisbenzylisoquinoline alkaloid with the molecular formula C38H40N2O6 and a molecular weight of 620.73 g/mol . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Insularine can be synthesized through several methods. One notable method involves the oxidation of this compound with m-chloroperbenzoic acid , which yields four this compound-N-oxides . The reaction conditions typically include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of the compound from natural sources, such as the plant Cyclea sutchuenensis . The extraction process is followed by purification steps to isolate this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Insularine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-N-oxides.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Substitution reactions can occur at specific positions on the this compound structure.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Common reducing agents include and .
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various This compound-N-oxides and other derivatives that retain the core bisbenzylisoquinoline structure .
Wissenschaftliche Forschungsanwendungen
Insularine has a wide range of applications in scientific research:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its role in plant defense mechanisms.
Medicine: this compound has shown promise in medicinal research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of insularine involves its interaction with specific molecular targets and pathways. This compound is known to interact with cellular receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Insularine can be compared with other bisbenzylisoquinoline alkaloids, such as:
- Dauricine
- Tetrandrine
- Isotetrandrine
Uniqueness
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to similar compounds, this compound has shown a broader range of applications and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
549-07-5 |
|---|---|
Molekularformel |
C38H40N2O6 |
Molekulargewicht |
620.7 g/mol |
IUPAC-Name |
(1R,16R)-9,10,26-trimethoxy-15,31-dimethyl-7,24,34-trioxa-15,31-diazaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene |
InChI |
InChI=1S/C38H40N2O6/c1-39-14-13-25-20-32(42-4)36-38-34(25)28(39)17-22-6-9-27(10-7-22)45-37-33-24(19-31(41-3)35(37)43-5)12-15-40(2)29(33)18-23-8-11-30(46-38)26(16-23)21-44-36/h6-11,16,19-20,28-29H,12-15,17-18,21H2,1-5H3/t28-,29-/m1/s1 |
InChI-Schlüssel |
DPLLCJFNXPKFPB-FQLXRVMXSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C7[C@@H](CC8=CC(=C(O4)C=C8)CO3)N(CCC7=CC(=C6OC)OC)C)OC |
Kanonische SMILES |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C7C(CC8=CC(=C(O4)C=C8)CO3)N(CCC7=CC(=C6OC)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


